REACTION_CXSMILES
|
C[Si](C#C)(C)C.[CH3:7][O:8][C:9]1[CH:16]=[C:15]([C:17]#[C:18][Si](C)(C)C)[C:12]([CH:13]=O)=[CH:11][N:10]=1.[OH-].[NH4+:24]>C(O)C>[CH3:7][O:8][C:9]1[N:10]=[CH:11][C:12]2[C:15]([CH:16]=1)=[CH:17][CH:18]=[N:24][CH:13]=2 |f:2.3|
|
Name
|
iodo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=O)C(=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC2=CN=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |